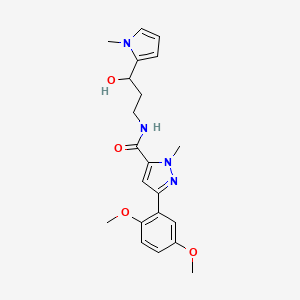

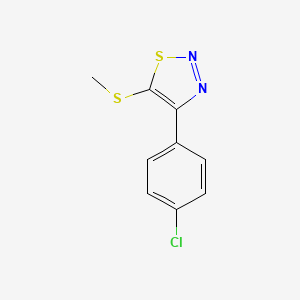

![molecular formula C18H15ClN2O3 B2769172 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-27-2](/img/structure/B2769172.png)

2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

Overview

Description

“2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid” is a chemical compound . It is a powder at room temperature . The compound has a molecular weight of 342.78 .

Molecular Structure Analysis

The InChI code for the compound is1S/C18H15ClN2O3/c19-13-7-5-11 (6-8-13)17 (22)21-16 (18 (23)24)9-12-10-20-15-4-2-1-3-14 (12)15/h1-8,10,16,20H,9H2, (H,21,22) (H,23,24)/t16-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 342.78 .Scientific Research Applications

Synthesis of Novel Compounds

One significant application of this compound is in the synthesis of novel derivatives through reactions that showcase its versatility in organic synthesis. For instance, it has been used in a three-component, intramolecular Ugi reaction to yield unique indoloketopiperazine derivatives, which are of interest due to their potential pharmacological activities (Ghandi, Zarezadeh, & Taheri, 2012). Similarly, its involvement in the synthesis of indole-based hybrid oxadiazole scaffolds indicates its utility in creating compounds with potential as urease inhibitors, suggesting applications in developing therapeutic agents (Nazir et al., 2018).

Advanced Oxidation Processes

This compound has also been associated with studies on advanced oxidation processes, particularly in the degradation of organic pollutants. For example, derivatives similar in structure have been examined for their role in photocatalytic degradation processes, highlighting the potential for environmental applications, such as wastewater treatment and pollution control (Sun & Pignatello, 1993).

Enzyme Inhibition

Research on derivatives of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid has shown their efficacy as enzyme inhibitors. The synthesis and evaluation of these compounds have led to the identification of potent inhibitors against specific enzymes, offering insights into the design of novel therapeutic agents for various diseases (Tomoo et al., 2014).

Corrosion Inhibition

Furthermore, Schiff bases derived from similar structures have demonstrated effectiveness in corrosion inhibition, particularly for stainless steel in acidic environments. This suggests potential applications in materials science and engineering for protecting metals against corrosion, thereby extending their service life in harsh conditions (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if ingested . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking or smoking when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .

Future Directions

Indole derivatives, such as “2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid”, have been found in many important synthetic drug molecules and have shown diverse biological activities . This suggests that indole derivatives have immense potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHNVMQBEJPYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)

![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)